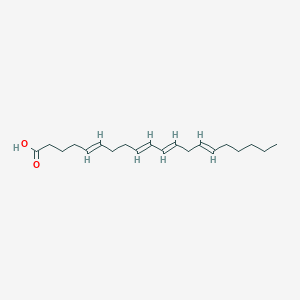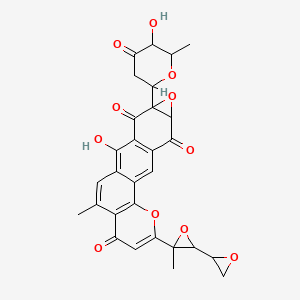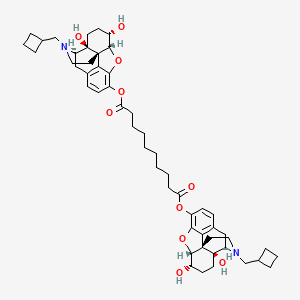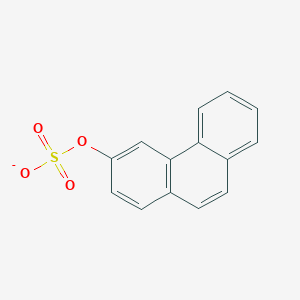
Icosa-5,9,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icosa-5,9,11,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 5, 9, 11 and 14.
Scientific Research Applications
Synthesis of Marine Lipid Hydrocarbons
Icosa-5,9,11,14-tetraenoic acid serves as a starting point for synthesizing highly unsaturated marine lipid hydrocarbons. It was used to synthesize naturally occurring hydrocarbons like henicosa-1,6,9,12,15,18-hexaene, laurencenyne, and trans-laurencenyne (Holmeide, Skattebol, & Sydnes, 2001).
Novel Hydroxyicosatetraenoic Acids from Red Algae
Research found novel icosanoids like ethyl 13-hydroxy-arachidonate and ethyl 13-hydroxytimnodonate in red calcareous algae, derived from ethanolic extraction. This compound is a precursor in these pathways (Guerriero, D'Ambrosio, & Pietra, 1990).
Phospholipase A2 Inhibitors
This compound is crucial in the synthesis of trifluoromethyl ketones as potential inhibitors of cytosolic phospholipase A2. This application is significant for understanding cellular mechanisms and potential therapeutic uses (Holmeide & Skattebol, 2000).
Preparation of Radioactive Fatty Acids
This acid has been used in the preparation of radioactive fatty acids like methyl [1-14C]docosa-7,10,13,16-tetraenoate. Such compounds are essential in research for tracking and understanding metabolic pathways in biological systems (Neergaard, Coniglio, & Smith, 1982).
Inhibitors of Monoacylglycerol Hydrolysis
The acid plays a role in the synthesis of compounds that inhibit monoacylglycerol lipase and fatty acid amide hydrolase activities, which are important in understanding the regulation of certain lipids in the body (Cisneros et al., 2007).
Synthesis of Phospho-anandamide
It has been used to synthesize phospho-anandamide, a compound found in the mouse brain and macrophages, highlighting its importance in neurobiological research (Cheng et al., 2008).
properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(5E,9E,11E,14E)-icosa-5,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-12,15-16H,2-5,8,13-14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,12-11+,16-15+ |
InChI Key |
AIFURHAYMCAHOM-JYMQAYGPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=C/CC/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245351.png)
![(2r,4ar,6r,7r,7as)-6-(6-Amino-8-Bromo-9h-Purin-9-Yl)tetrahydro-4h-Furo[3,2-D][1,3,2]dioxaphosphinine-2,7-Diol 2-Sulfide](/img/structure/B1245352.png)
![6-{3-[1-(2-Methylphenyl)-2-imidazolylsulfinyl]propoxy}-3,4-dihydrocarbostyril](/img/structure/B1245355.png)

![methyl (1R,2S,3R,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1245359.png)
![2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]benzoic acid;(Z)-but-2-enedioic acid](/img/structure/B1245361.png)
![4-[4-(quinolin-2-ylmethoxy)phenyl]sulfanylbenzoic Acid](/img/structure/B1245362.png)